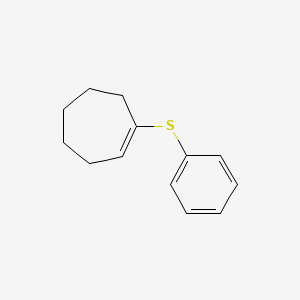
1-(Phenylsulfanyl)cyclohept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfanyl)cyclohept-1-ene is an organic compound characterized by a cycloheptene ring substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfanyl)cyclohept-1-ene can be synthesized through several methods. One common approach involves the reaction of cycloheptene with phenylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfanyl)cyclohept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted cycloheptenes depending on the nucleophile used.
Scientific Research Applications
1-(Phenylsulfanyl)cyclohept-1-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfanyl)cyclohept-1-ene involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron transfer reactions, influencing the compound’s reactivity. Additionally, the cycloheptene ring provides a flexible framework that can undergo conformational changes, affecting its binding to target molecules .
Comparison with Similar Compounds
Cycloheptene: A simple cyclic alkene with similar structural features but lacking the phenylsulfanyl group.
Phenylsulfanylcyclohexane: A compound with a similar functional group but a different ring size.
Phenylsulfanylcyclopentene: Another related compound with a smaller ring size.
Uniqueness: 1-(Phenylsulfanyl)cyclohept-1-ene is unique due to the combination of the phenylsulfanyl group and the seven-membered ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
64741-11-3 |
|---|---|
Molecular Formula |
C13H16S |
Molecular Weight |
204.33 g/mol |
IUPAC Name |
1-phenylsulfanylcycloheptene |
InChI |
InChI=1S/C13H16S/c1-2-5-9-12(8-4-1)14-13-10-6-3-7-11-13/h3,6-8,10-11H,1-2,4-5,9H2 |
InChI Key |
UXWPPZDETUOMQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(CC1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















